BenchChemオンラインストアへようこそ!

2-(3-(Difluoromethoxy)phenyl)ethanamine

Lipophilicity CNS Drug Discovery Physicochemical Property

2-(3-(Difluoromethoxy)phenyl)ethanamine (CAS 771581-13-6) is a fluorinated phenethylamine derivative with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol. It features a primary amine side chain attached to a phenyl ring substituted with a difluoromethoxy (–OCF2H) group at the meta position.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
CAS No. 771581-13-6
Cat. No. B1501174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Difluoromethoxy)phenyl)ethanamine
CAS771581-13-6
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)CCN
InChIInChI=1S/C9H11F2NO/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4-5,12H2
InChIKeyAMEAPRSRXCKDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Difluoromethoxy)phenyl)ethanamine (CAS 771581-13-6): A Strategic Fluorinated Phenethylamine Building Block for Medicinal Chemistry


2-(3-(Difluoromethoxy)phenyl)ethanamine (CAS 771581-13-6) is a fluorinated phenethylamine derivative with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol [1]. It features a primary amine side chain attached to a phenyl ring substituted with a difluoromethoxy (–OCF2H) group at the meta position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, where the difluoromethoxy moiety acts as a metabolically stable bioisostere for methoxy or hydroxy groups, enhancing lipophilicity and modulating electronic properties [2]. Its computed XLogP3 of 2.2 places it in a favorable lipophilicity window for CNS drug discovery, distinguishing it from both its non-fluorinated and fully fluorinated analogs [1].

Why 3-Methoxy or 3-Trifluoromethoxy Phenethylamine Analogs Cannot Directly Replace 2-(3-(Difluoromethoxy)phenyl)ethanamine in Lead Optimization


Although 3-methoxyphenethylamine (CAS 2039-67-0) and 3-trifluoromethoxyphenethylamine (CAS 467461-10-5) share the same phenethylamine scaffold, the difluoromethoxy (–OCF2H) substituent confers a unique balance of lipophilicity (XLogP3 = 2.2) and hydrogen-bonding capacity (4 H-bond acceptors) that is not replicated by either the methoxy (XLogP3 = 1.6; 2 acceptors) or the trifluoromethoxy (XLogP3 = 2.4; 5 acceptors) analogs [1][2]. The –OCF2H group is a recognized bioisostere that can act as both a hydrogen-bond donor and acceptor, enabling conformational adaptability to polar and lipophilic environments—a property absent in –OCH3 and –OCF3 [3]. Direct substitution without experimental validation therefore risks altering target binding, metabolic stability, and pharmacokinetic profile in unpredictable ways, as demonstrated in PDE4D inhibitor programs where replacing 3-methoxy with 3-difluoromethoxy significantly improved isoform selectivity and in vivo pharmacokinetics [3].

Quantitative Differentiation of 2-(3-(Difluoromethoxy)phenyl)ethanamine (CAS 771581-13-6) Against Closest Analogs


Lipophilicity (XLogP3) Profiling: Balanced CNS Drug-Likeness Compared to Methoxy and Trifluoromethoxy Analogs

2-(3-(Difluoromethoxy)phenyl)ethanamine exhibits a computed XLogP3 of 2.2, positioning it between the 3-methoxy analog (XLogP3 = 1.6) and the 3-trifluoromethoxy analog (XLogP3 = 2.4), as determined by PubChem's XLogP3 algorithm [1]. This intermediate lipophilicity is within the optimal range (XLogP 1–3) for CNS drug candidates, offering a favorable balance between membrane permeability and aqueous solubility. The 3-methoxy analog (XLogP3 = 1.6) may exhibit insufficient passive permeability for CNS targets, while the 3-trifluoromethoxy analog (XLogP3 = 2.4) risks higher metabolic clearance due to increased lipophilicity [1].

Lipophilicity CNS Drug Discovery Physicochemical Property

Hydrogen-Bond Acceptor Count: Enhanced Intermolecular Interaction Capacity Versus Methoxy Analog

The difluoromethoxy compound possesses 4 hydrogen-bond acceptors, compared to only 2 for the 3-methoxy analog and 5 for the 3-trifluoromethoxy analog [1]. The two additional fluorine atoms in –OCF2H increase the number of potential H-bond accepting sites without the excessive acceptor count of –OCF3, which can lead to increased polar surface area (PSA) and reduced oral absorption. The topological polar surface area (TPSA) is 35.2 Ų for the difluoromethoxy compound, identical to the methoxy analog (35.2 Ų), while the trifluoromethoxy compound has a TPSA of 35.2 Ų as well [1].

Hydrogen Bonding Drug-Receptor Interaction Molecular Recognition

Bioisosteric Replacement in PDE4D Inhibitors: Improved Isoform Selectivity and Pharmacokinetic Profile

In a head-to-head medicinal chemistry study, replacing the 3-methoxy group with a 3-difluoromethoxy isostere in a series of catechol-based PDE4D inhibitors resulted in compounds that maintained potent PDE4D3 inhibitory activity while showing minimal activity toward other PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2) [1]. Compound 3b, the most promising 3-difluoromethoxy analog, demonstrated an improved pharmacokinetic profile compared to its non-fluorinated (3-methoxy) analogue [1]. In open-field locomotor assays, the selective PDE4D inhibitors (including 3b, 5b, and 7b) did not affect locomotion, unlike rolipram and diazepam, indicating a favorable safety margin attributed to the difluoromethoxy substitution [1].

Bioisostere PDE4D Inhibition Selectivity Pharmacokinetics

Commercial Availability and Purity Profile: Specialized Niche vs Commodity Analogs

2-(3-(Difluoromethoxy)phenyl)ethanamine is available from specialty chemical suppliers at purities typically ranging from 95% to 98%, with lead times of approximately 10 days . In contrast, 3-methoxyphenethylamine is a commodity chemical stocked by major suppliers such as Sigma-Aldrich (purity ≥97%, 5g at approximately $88.50) and TCI (>98.0%), with immediate availability . The 3-trifluoromethoxy analog is primarily available via custom synthesis [1]. The restricted commercial supply of the difluoromethoxy compound makes it a specialized procurement decision for programs requiring this specific substitution pattern.

Procurement Specialty Chemicals Supply Chain

Optimal Research Applications for 2-(3-(Difluoromethoxy)phenyl)ethanamine (CAS 771581-13-6) Based on Quantitative Differentiators


CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

With an XLogP3 of 2.2, this compound provides an ideal starting point for CNS-targeted lead optimization. Medicinal chemistry teams developing serotonin, dopamine, or trace amine receptor ligands can leverage the difluoromethoxy substituent to achieve brain penetration without the excessive lipophilicity of trifluoromethoxy analogs (XLogP3 = 2.4) or the suboptimal permeability of methoxy analogs (XLogP3 = 1.6) [1].

PDE4D Isoform-Selective Inhibitor Synthesis Using Bioisosteric Replacement Strategy

Building on demonstrated class-level evidence that 3-difluoromethoxy substitution enhances PDE4D isoform selectivity and improves pharmacokinetic profile over 3-methoxy analogs, this compound serves as a strategic intermediate for synthesizing next-generation PDE4D inhibitors with potentially reduced emetic side effects [1]. The improved selectivity profile observed in open-field assays suggests a wider therapeutic window compared to non-selective PDE4 inhibitors.

Metabolic Stability Optimization in Phenethylamine-Based Lead Series

The –OCF2H group is resistant to oxidative O-demethylation, a major metabolic pathway for methoxy-containing phenethylamines. Researchers aiming to block CYP2D6-mediated O-demethylation can incorporate this building block to extend compound half-life and reduce first-pass metabolism, a critical advantage for oral drug candidates [1].

Specialty Chemical Procurement for Structure-Activity Relationship (SAR) Studies

When constructing a matrix of 3-position substituent effects on target binding, this compound fills a critical gap between the methoxy and trifluoromethoxy analogs. Its intermediate electronic properties (σm for –OCF2H vs –OCH3 vs –OCF3) and distinct H-bonding profile (4 acceptors) make it an essential comparator in SAR campaigns aimed at optimizing target engagement and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(Difluoromethoxy)phenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.